2-Acetamido-3-(prop-2-EN-1-ylsulfanyl)propanoic acid
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Overview
Description
N-Acetyl-S-allyl-L-cysteine is a sulfur-containing amino acid derivative found in garlic. It is a principal metabolite of L-deoxyalliin in humans, mice, rats, and dogs . This compound exhibits a wide range of biological activities, including neuroprotective, antioxidative, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-allyl-L-cysteine can be synthesized through various methods. One common approach involves the acetylation of S-allyl-L-cysteine. The reaction typically uses acetic anhydride as the acetylating agent under mild conditions . Another method involves the use of chitosan-based nanoparticles to enhance the bioavailability of S-allyl-L-cysteine .
Industrial Production Methods
Industrial production of N-Acetyl-S-allyl-L-cysteine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are employed for the validation and quality control of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-allyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol.
Substitution: N-Acetyl-S-allyl-L-cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Acetyl-S-allyl-L-cysteine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Mechanism of Action
N-Acetyl-S-allyl-L-cysteine exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species, thereby reducing oxidative stress.
Neuroprotection: The compound inhibits calpain activity by binding to its Ca2±binding domain, protecting neurons from endoplasmic reticulum stress-induced toxicity.
Anti-inflammatory: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
N-Acetyl-S-allyl-L-cysteine is unique compared to other sulfur-containing amino acids due to its specific biological activities and metabolic pathways. Similar compounds include:
S-allyl-L-cysteine: Another sulfur-containing amino acid derived from garlic with similar antioxidative and neuroprotective properties.
S-ethyl-L-cysteine: Exhibits more potent neuroprotective effects against endoplasmic reticulum stress-induced neurotoxicity.
S-propyl-L-cysteine: Also shows enhanced neuroprotective effects compared to S-allyl-L-cysteine.
These compounds share similar structural features but differ in their side chains, which influence their biological activities and therapeutic potential.
Properties
IUPAC Name |
2-acetamido-3-prop-2-enylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEHUDIUJBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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